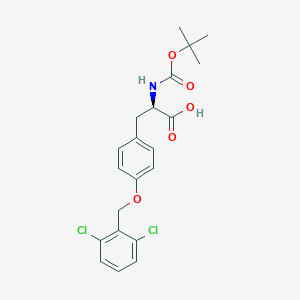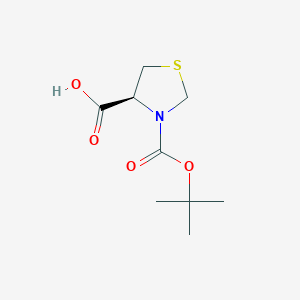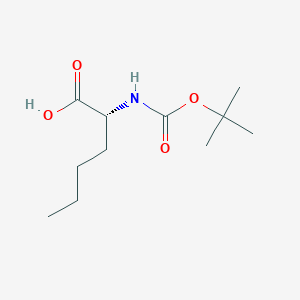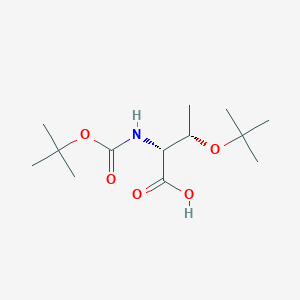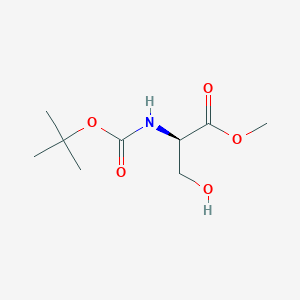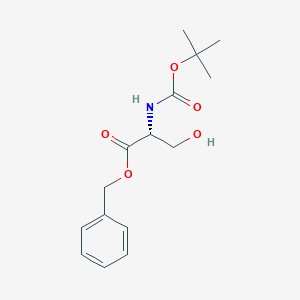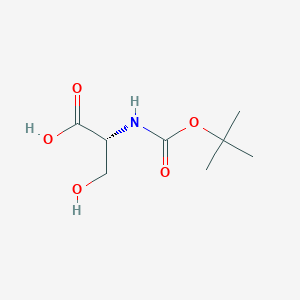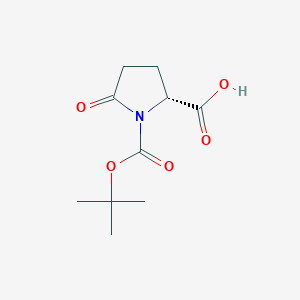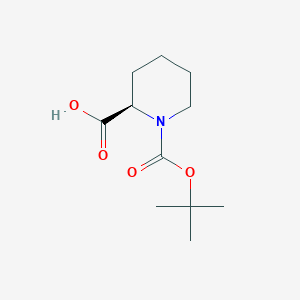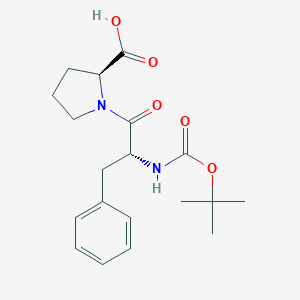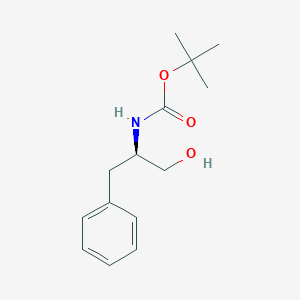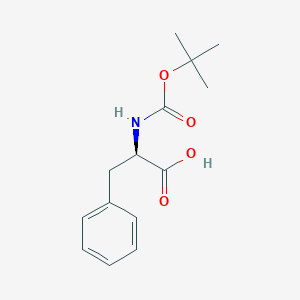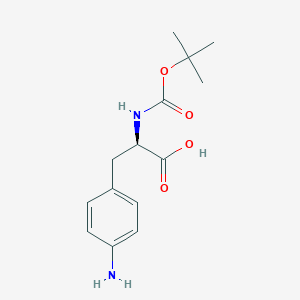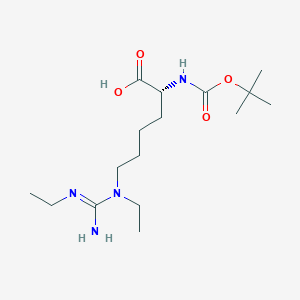
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a diethylguanidino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the Boc protecting group to the amino acid precursor. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then subjected to further functionalization to introduce the diethylguanidino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The diethylguanidino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Deprotection: Removal of the Boc group yields the free amine form of the compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amino functionality during synthetic transformations, and its removal can trigger specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-6-(1,3-diethylguanidino)hexanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-dimethylguanidino)hexanoic acid: Similar structure but with a dimethylguanidino group instead of diethylguanidino.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is unique due to the presence of both the Boc protecting group and the diethylguanidino functionality. This combination allows for specific synthetic and biological applications that are not possible with other similar compounds.
Propriétés
IUPAC Name |
(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURZUFUAQVRBCX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552901 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110761-76-7 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
